2-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Description
2-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a nitrobenzyl group, a phenyl group, and an oxadiazole ring
Properties
IUPAC Name |
(2-nitrophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-22(29-14-18-9-4-5-12-19(18)25(27)28)17-11-6-10-16(13-17)21-24-23-20(30-21)15-7-2-1-3-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWKJRNVGXMYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is generally synthesized through the oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes.
Coupling Reactions: The phenyl group is introduced through coupling reactions, often using reagents such as phenylboronic acid in the presence of palladium catalysts.
Esterification: The final step involves the esterification of the oxadiazole derivative with 2-nitrobenzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the yield and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Scientific Research Applications
2-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones .
- 2-substituted-3-(5-substituted-1,3,4-oxadiazol-2-yl)thiazolidin-4-one derivatives .
Uniqueness
2-nitrobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to the presence of both a nitrobenzyl group and an oxadiazole ring, which confer distinct chemical reactivity and potential biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
